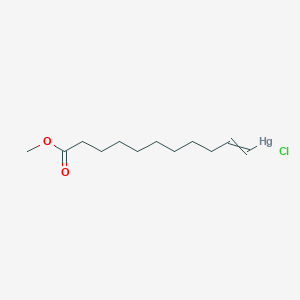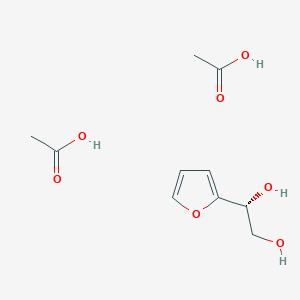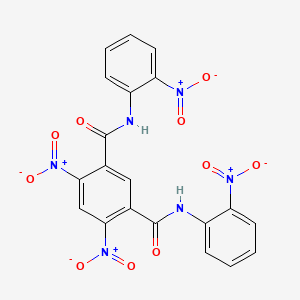
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is a complex compound that integrates copper with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazonato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- typically involves the reaction of copper salts with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the ligands and copper center.
Substitution: Ligands can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to adjust the pH. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species.
Wissenschaftliche Forschungsanwendungen
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, influencing biochemical pathways and processes. The aminothioxomethyl hydrazonato ligands play a crucial role in stabilizing the complex and facilitating its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper, (D-glucosone bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)
- Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(1-))-(SP-4-4)
Uniqueness
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is unique due to its specific combination of ligands and copper center, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54446-28-5 |
|---|---|
Molekularformel |
C8H14CuN6O4S2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3,4,5,6-tetrahydroxyhexan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6O4S2.Cu/c9-7(19)13-11-1-3(12-14-8(10)20)5(17)6(18)4(16)2-15;/h1,4-6,15-18H,2H2,(H3,9,13,19)(H3,10,14,20);/q;+2/p-2/b11-1+,12-3?; |
InChI-Schlüssel |
SZNHBUVKOTXDLF-IDEULRCGSA-L |
Isomerische SMILES |
C(C(C(C(C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-])O)O)O)O.[Cu+2] |
Kanonische SMILES |
C(C(C(C(C(=NN=C(N)[S-])C=NN=C(N)[S-])O)O)O)O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)







![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
